molecular formula C25H35N3O B12571139 N-Cyclohexyl-6-methyl-1-(propan-2-yl)ergoline-8-carboxamide CAS No. 184653-22-3

N-Cyclohexyl-6-methyl-1-(propan-2-yl)ergoline-8-carboxamide

Katalognummer: B12571139
CAS-Nummer: 184653-22-3
Molekulargewicht: 393.6 g/mol
InChI-Schlüssel: KEMOOQHMCGCZKH-QOYLUPDXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclohexyl-6-methyl-1-(propan-2-yl)ergoline-8-carboxamide, also known as Amesergide, is a chemical compound with the molecular formula C25H35N3O. It is part of the ergoline family, which is known for its diverse biological activities.

Vorbereitungsmethoden

The synthesis of N-Cyclohexyl-6-methyl-1-(propan-2-yl)ergoline-8-carboxamide involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The industrial production of this compound typically involves the use of advanced organic synthesis techniques to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Analyse Chemischer Reaktionen

N-Cyclohexyl-6-methyl-1-(propan-2-yl)ergoline-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It is used as a precursor in the synthesis of other complex molecules.

    Biology: It has been studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of certain neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-Cyclohexyl-6-methyl-1-(propan-2-yl)ergoline-8-carboxamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the brain, influencing neurotransmitter release and activity. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .

Vergleich Mit ähnlichen Verbindungen

N-Cyclohexyl-6-methyl-1-(propan-2-yl)ergoline-8-carboxamide is unique compared to other similar compounds due to its specific chemical structure and biological activity. Similar compounds include:

These compounds share some structural similarities but differ in their specific chemical modifications and resulting biological activities.

Eigenschaften

CAS-Nummer

184653-22-3

Molekularformel

C25H35N3O

Molekulargewicht

393.6 g/mol

IUPAC-Name

(6aR,10aR)-N-cyclohexyl-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C25H35N3O/c1-16(2)28-15-17-13-23-21(20-10-7-11-22(28)24(17)20)12-18(14-27(23)3)25(29)26-19-8-5-4-6-9-19/h7,10-11,15-16,18-19,21,23H,4-6,8-9,12-14H2,1-3H3,(H,26,29)/t18?,21-,23-/m1/s1

InChI-Schlüssel

KEMOOQHMCGCZKH-QOYLUPDXSA-N

Isomerische SMILES

CC(C)N1C=C2C[C@@H]3[C@H](CC(CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5

Kanonische SMILES

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.